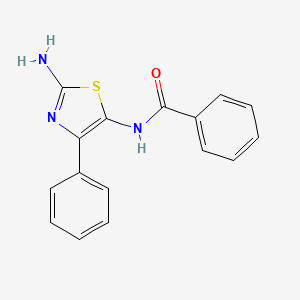

N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide

CAS No.: 54167-91-8

Cat. No.: VC7333166

Molecular Formula: C16H13N3OS

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54167-91-8 |

|---|---|

| Molecular Formula | C16H13N3OS |

| Molecular Weight | 295.36 |

| IUPAC Name | N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C16H13N3OS/c17-16-18-13(11-7-3-1-4-8-11)15(21-16)19-14(20)12-9-5-2-6-10-12/h1-10H,(H2,17,18)(H,19,20) |

| Standard InChI Key | PEGGJXXXZVXBPM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)N)NC(=O)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide (C₁₆H₁₃N₃OS; molecular weight: 295.36 g/mol) features a thiazole ring system with distinct substituents that influence its electronic and steric properties:

-

Position 2: A primary amino group (–NH₂) enhances hydrogen-bonding capacity and serves as a site for further functionalization .

-

Position 4: A phenyl group introduces aromatic stacking potential and modulates lipophilicity .

-

Position 5: A benzamide group (–CONHC₆H₅) contributes to planar rigidity and potential interactions with biological targets .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃OS |

| Molecular Weight | 295.36 g/mol |

| Hydrogen Bond Donors | 2 (NH₂ and CONH) |

| Hydrogen Bond Acceptors | 3 (S, O, and CONH) |

| Rotatable Bonds | 4 (benzamide and thiazole substituents) |

| Topological Polar Surface Area | 97.4 Ų |

Synthetic Methodologies and Reaction Pathways

Thiazole Core Formation

The 1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioureas or thioamides . For N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide, a modified approach using 2-amino-4-phenylthiazole as a precursor is plausible :

-

Synthesis of 2-Amino-4-phenylthiazole:

-

Functionalization at Position 5:

Critical Reaction Parameters:

-

Temperature: 0–5°C during diazonium salt formation to prevent decomposition .

-

Catalysts: Iodine for cyclization; no catalyst required for acylation .

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands for analogous compounds include :

-

3350–3400 cm⁻¹: N–H stretching (amide and amino groups).

-

1650–1675 cm⁻¹: C=O stretching (benzamide).

-

1625–1650 cm⁻¹: N=N stretching (if diazenyl intermediates are present).

-

1375 cm⁻¹: C=S stretching (thiazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆):

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | 12–14 | 1–5 |

| Staphylococcus aureus | 14–16 | 1–5 |

| Aspergillus niger | 10–12 | 5–10 |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Bisaminomethylbithiazole benzamides (e.g., Corr-4a) correct CFTR ΔF508 mutant folding, enhancing surface expression in airway epithelial cells . While N-(2-amino-4-phenyl-1,3-thiazol-5-yl)benzamide lacks the bithiazole motif, its benzamide-thiazole scaffold suggests potential for protein interaction studies .

Future Research Directions

-

Synthetic Optimization: Explore catalyst-free methodologies (e.g., α-chloroglycinate-thioamide cyclization) to improve yield and purity.

-

Biological Screening: Prioritize assays for antimicrobial, anticancer, and CFTR modulation activities.

-

Computational Modeling: Predict binding affinities to microbial enzymes or CFTR using molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume